1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- is a chlorinated biphenyl compound with a molecular formula of C₁₃H₆Cl₅O₂S. This compound is part of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential health impacts. The presence of multiple chlorine atoms and a methylsulfonyl group makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting with the chlorination of biphenyl to produce various chlorinated biphenyl intermediates. These intermediates are then subjected to further chemical reactions to introduce the methylsulfonyl group. The process may involve the use of reagents such as methylsulfonyl chloride and a base like sodium hydroxide to facilitate the sulfonylation reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove chlorine atoms or reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce less chlorinated biphenyls or sulfides.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can bind to cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of chlorine atoms and the methylsulfonyl group can enhance its ability to interact with lipid membranes, leading to changes in membrane fluidity and permeability. Additionally, the compound may generate reactive oxygen species (ROS) during metabolic processes, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,3’,4,4’,5-pentachloro-: Another chlorinated biphenyl with similar chemical properties but lacking the methylsulfonyl group.
1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-: Similar structure with different chlorine substitution pattern.
2,3’,4,4’,5’-Pentachlorobiphenyl:
Uniqueness
The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- distinguishes it from other chlorinated biphenyls. This functional group can significantly alter the compound’s chemical reactivity, biological activity, and environmental behavior, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,5-dichloro-3-methylsulfonylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-6(14)4-8(11(10)16)7-2-3-9(15)13(18)12(7)17/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQRAZWPOIJSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216800 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66640-58-2 | |
Record name | 3-(Methylsulfonyl)-2,2′,3′,4′,5-pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66640-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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